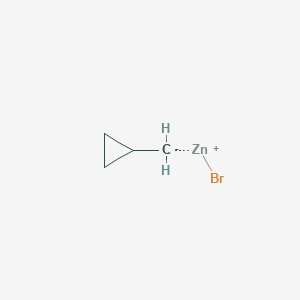
(3,5-Bis(trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Bis(trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF (hereafter referred to as 3,5-BTZB) is a zinc compound that has recently become a popular choice for use in laboratory experiments due to its unique properties. It is a highly reactive compound and has been used in a variety of research applications, ranging from organic synthesis to biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
3,5-BTZB has been used in a variety of scientific research applications. It has been used in organic synthesis for the preparation of a variety of compounds, including trifluoromethylated heterocycles and polymers. It has also been used in biochemistry and physiology for the study of enzyme-catalyzed reactions, protein-DNA interactions, and other biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 3,5-BTZB is not well understood. However, it is believed that it acts as a Lewis acid, which means that it can accept a lone pair of electrons from a Lewis base. This enables it to form a coordinate covalent bond with the Lewis base, resulting in the formation of a new compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-BTZB are not well understood. However, it has been shown to have some antimicrobial activity and has been used in the study of enzyme-catalyzed reactions. It has also been used to study protein-DNA interactions and other biochemical and physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3,5-BTZB in laboratory experiments is its high reactivity. This allows for the synthesis of a variety of compounds in a short amount of time. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, it is important to note that 3,5-BTZB is highly toxic and should be handled with caution.
Zukünftige Richtungen
The future directions for 3,5-BTZB are numerous. It could be used in the development of new synthetic methods and the synthesis of new compounds. Additionally, it could be used to study the biochemical and physiological effects of various compounds. Finally, it could be used to study the mechanism of action of various compounds and to develop new drugs.
Synthesemethoden
The synthesis of 3,5-BTZB is relatively simple and can be accomplished in a few steps. The first step is to react zinc bromide and trifluoromethylphenyl bromide in a 1:1 molar ratio in anhydrous THF at room temperature. This reaction produces an aqueous solution of 3,5-BTZB in THF. The second step is to filter the solution and evaporate the THF to obtain a solid 3,5-BTZB. The third step is to recrystallize the solid in a 1:1 mixture of ethanol and water to obtain a pure 3,5-BTZB.
Eigenschaften
IUPAC Name |
1,3-bis(trifluoromethyl)benzene-5-ide;bromozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6.BrH.Zn/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14;;/h2-4H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLAYUNYMCRLNS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]C=C(C=C1C(F)(F)F)C(F)(F)F.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF6Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S,4'S,5R,5'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294805.png)










